1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride
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Overview
Description
1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol. It is a hydrochloride salt derived from 1-ethyl-4-(piperidin-4-yl)piperazine, which is a cyclic compound containing both piperidine and piperazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride can be synthesized through various synthetic routes, including the reaction of piperidine with ethyl piperazine in the presence of a suitable acid catalyst. The reaction conditions typically involve heating the reactants under reflux in an inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction: Reduction reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can produce a range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biological studies to investigate the effects of piperazine derivatives on biological systems.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethyl-4-(piperidin-4-yl)piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methylpiperazine
1,4-Dimethylpiperazine
Piperazine-2-carboxylic acid dihydrochloride
Properties
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.ClH/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11;/h11-12H,2-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHUOPCJAWPKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-79-3 |
Source
|
Record name | Piperazine, 1-ethyl-4-(4-piperidinyl)-, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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